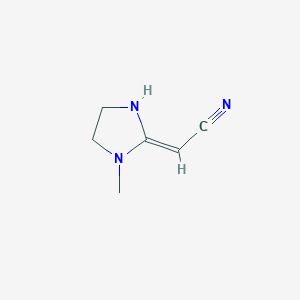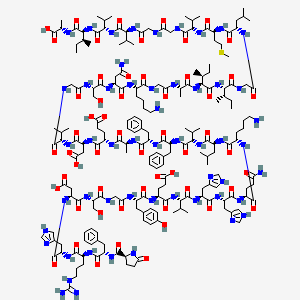![molecular formula C22H42O3 B13825112 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is a complex organic compound characterized by its oxetane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Hexyl and Hydroxytridecyl Groups: These groups can be introduced through a series of substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxetane ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.
Substitution: The hexyl and hydroxytridecyl groups can be substituted with other alkyl or functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Grignard reagents in ether, organolithium compounds in hexane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxetane rings. Its stereochemistry makes it a valuable tool for investigating the specificity and selectivity of various enzymes.
Medicine
In medicine, (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins or nucleic acids. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-Hexyl-4-(2-hydroxydecyl)oxetan-2-one: Similar structure but with a shorter hydroxyalkyl chain.
(3R,4S)-3-Hexyl-4-(2-hydroxyundecyl)oxetan-2-one: Similar structure but with a different hydroxyalkyl chain length.
(3R,4S)-3-Hexyl-4-(2-hydroxyheptadecyl)oxetan-2-one: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness
(3R,4S)-3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is unique due to its specific hydroxytridecyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H42O3 |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1 |
Clave InChI |
RSOUWOFYULUWNE-JUODMZLFSA-N |
SMILES isomérico |
CCCCCCCCCCCC(C[C@H]1[C@H](C(=O)O1)CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
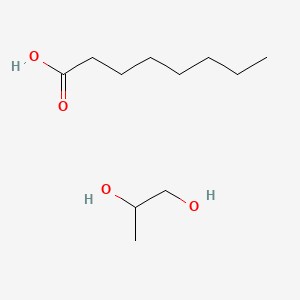
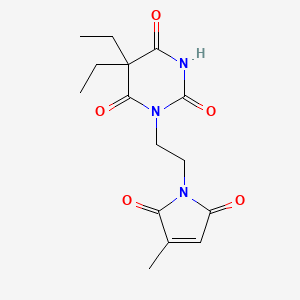
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
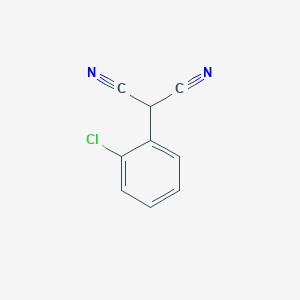
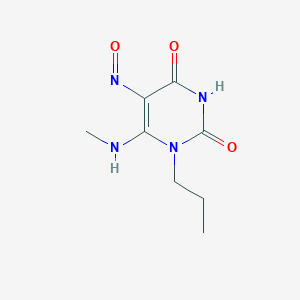
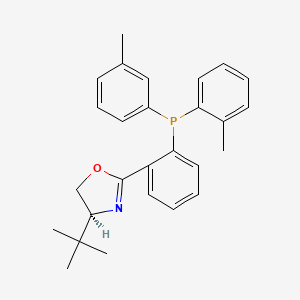
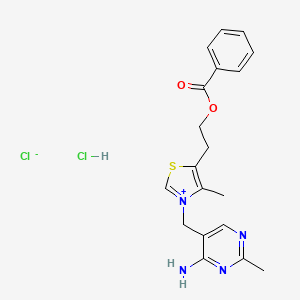
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
